6-(4-Acetylpiperazin-1-yl)-2-methylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various routes to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods to industrial scale, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent used to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can yield a wide range of products depending on the substituents introduced.
Scientific Research Applications
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways in the body. For example, it may function as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
(4-Acetylpiperazin-1-yl)acetic acid: This compound is used in the preparation of phenylpiperidines as neurokinin NK1 and NK3 antagonists for the treatment of neurokinin-mediated diseases.
The uniqueness of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid lies in its specific structure and the range of applications it offers in various fields.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c1-9-11(13(18)19)3-4-12(14-9)16-7-5-15(6-8-16)10(2)17/h3-4H,5-8H2,1-2H3,(H,18,19) |
InChI Key |
CHWYYASNGFNKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.